5-Fluoro-3-methylpyridine-2-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

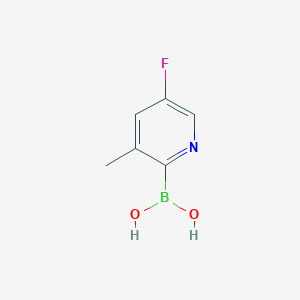

5-Fluoro-3-methylpyridine-2-boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, where the boronic acid group is attached to the second carbon, a fluorine atom is attached to the fifth carbon, and a methyl group is attached to the third carbon. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry and material science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methylpyridine-2-boronic acid typically involves the borylation of 5-fluoro-3-methylpyridine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-fluoro-3-methylpyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

化学反応の分析

Types of Reactions

5-Fluoro-3-methylpyridine-2-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Toluene, ethanol, or water, depending on the reaction type.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Alcohols/Ketones: Formed from oxidation reactions.

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

5-Fluoro-3-methylpyridine-2-boronic acid is utilized as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have shown promising results in developing drugs targeting neurological disorders and various types of cancer. The compound's ability to form stable bonds with biological targets makes it an attractive candidate for drug design.

Case Study: Anticancer Activity

Research has demonstrated that boronic acids, including this compound, can inhibit specific enzymes involved in cancer progression. For instance, studies indicate that compounds designed with boronic acid moieties exhibit significant inhibitory effects on proteasome activity, which is crucial for cancer cell survival .

Catalysis

Cross-Coupling Reactions

This compound serves as an effective catalyst in cross-coupling reactions, essential for forming carbon-carbon bonds in organic synthesis. Such reactions are pivotal in the production of complex molecules used in pharmaceuticals and agrochemicals.

Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | This compound | 84 |

| Negishi Reaction | This compound | 82 |

| Stille Coupling | This compound | 76 |

These reactions demonstrate the compound's efficiency and versatility as a catalyst in organic synthesis.

Agricultural Chemistry

Development of Agrochemicals

The compound plays a role in enhancing the efficacy of herbicides and pesticides. Its chemical properties allow for modifications that improve the performance of these agrochemicals, leading to better crop yields.

Case Study: Herbicide Efficacy

Research has shown that incorporating boronic acids into herbicide formulations can enhance their effectiveness against resistant weed species, thereby improving agricultural productivity .

Material Science

Advanced Materials Creation

In material science, this compound is utilized to develop advanced materials such as polymers and coatings. These materials require specific chemical properties for enhanced durability and performance.

Application Example: Coatings

Studies indicate that boronic acid derivatives can be incorporated into polymer matrices to create coatings with improved resistance to environmental factors, thus extending the lifespan of materials used in various industries .

Analytical Chemistry

Use in Chromatography

The compound is employed in various analytical techniques, particularly chromatography, where it aids in separating and identifying compounds within complex mixtures. This application is vital for quality control processes across different industries.

Case Study: Quality Control

In pharmaceutical manufacturing, the use of this compound in chromatographic methods has been shown to improve the accuracy of purity assessments for active pharmaceutical ingredients (APIs) .

作用機序

The mechanism of action of 5-Fluoro-3-methylpyridine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The fluorine atom and methyl group on the pyridine ring influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

類似化合物との比較

Similar Compounds

2-Fluoro-5-methylpyridine-3-boronic acid: Similar structure but with different positions of the fluorine and boronic acid groups.

5-Methylpyridine-2-boronic acid: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness

5-Fluoro-3-methylpyridine-2-boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group on the pyridine ring. This combination provides distinct electronic properties, making it valuable in specific synthetic applications where other boronic acids may not be as effective .

生物活性

5-Fluoro-3-methylpyridine-2-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a fluorine atom and a boronic acid functional group. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BFlN, with a molecular weight of approximately 155.96 g/mol. The presence of the fluorine atom is believed to enhance the compound's electronic properties, potentially increasing its biological activity by improving lipophilicity and binding affinity to biological targets.

Boronic acids, including this compound, are known to interact with various biological molecules. They can act as enzyme inhibitors, particularly in proteasome inhibition, which is crucial for cancer therapy. The mechanism often involves reversible covalent bonding to serine residues within the active sites of enzymes.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Boronic acids inhibit proteasome activity, leading to cell cycle arrest. |

| Antibacterial Activity | They can inhibit β-lactamases, enhancing the efficacy of β-lactam antibiotics. |

| Antiviral Activity | Some derivatives show inhibitory effects against viral proteases. |

Biological Activities

Research indicates that boronic acids possess a range of biological activities:

- Anticancer Activity : Boronic acids have been shown to inhibit cancer cell proliferation through proteasome inhibition. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma by inducing apoptosis in cancer cells .

- Antibacterial Properties : Studies have demonstrated that boronic acids can effectively inhibit bacterial enzymes such as β-lactamases, making them valuable in combating antibiotic resistance .

- Antiviral Effects : Certain boronic acid derivatives have shown promise in inhibiting viral replication by targeting viral proteases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in vitro against various cancer cell lines. The compound exhibited significant growth inhibition with an IC50 value comparable to established proteasome inhibitors.

Case Study 2: Antibacterial Activity

Research focused on the antibacterial properties of boronic acids revealed that this compound effectively inhibited the activity of class C β-lactamases at low concentrations (Ki values in the nanomolar range), thus restoring the efficacy of β-lactam antibiotics against resistant strains .

特性

IUPAC Name |

(5-fluoro-3-methylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLFKDWKISWBQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。